molecular formula C10H12IN5O3 B12102696 2-Iodo-2'-deoxyadenosine

2-Iodo-2'-deoxyadenosine

Cat. No.: B12102696
M. Wt: 377.14 g/mol
InChI Key: QNUKAIZYHGUVIB-UHFFFAOYSA-N
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Description

2-Iodo-2'-deoxyadenosine is a modified nucleoside analog that serves as a valuable tool in antiviral research and the study of nucleoside-mediated biochemical pathways. Its structure, featuring an iodine atom at the 2-position of the adenine base, allows it to act as a key precursor in the synthesis of novel nucleoside derivatives with potential biological activity. Recent research has highlighted the significant in vitro antiviral activity of related 2-iodo-nucleoside derivatives against the Japanese Encephalitis Virus (JEV), a flavivirus of significant public health concern, suggesting a promising application area for this class of compounds . The mechanism of action for nucleoside analogs like this compound often involves phosphorylation within the cell and subsequent incorporation into DNA or inhibition of vital enzymes involved in nucleotide synthesis. This can lead to the termination of DNA chain elongation or the induction of DNA strand breaks, ultimately disrupting viral replication or causing cell death in specific cell types . Researchers utilize this compound to explore these cytotoxic mechanisms, particularly in studies related to adenosine deaminase deficiency and for developing potential antileukemic and immunosuppressive agents . Its role as a building block for further chemical modification also makes it a versatile intermediate in medicinal chemistry for creating new radiosensitizers or other therapeutic candidates .

Properties

IUPAC Name

5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKAIZYHGUVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Donor : 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

  • Base : 6-Chloro-2-iodopurine (prepared via diazotization/iodination of 2-amino-6-chloropurine)

  • Solvent : Dry acetonitrile

  • Base Activation : Sodium hydride (50% dispersion in oil)

  • Temperature : 7–8°C (initial), followed by ambient stirring

The reaction exploits the electrophilicity of the sugar chloride, which reacts with the deprotonated purine base to form the N9-glycosidic bond. Steric hindrance from the p-toluoyl protecting groups ensures β-anomer selectivity.

Key Data and Yield Optimization

ParameterValue
Molar ratio (base:sugar)1:1.03
Reaction time3 hours at 7°C
WorkupRecrystallization (ethanol)
Final yield50% after chromatography

Post-reaction purification involves silica gel chromatography (chloroform/acetonitrile) to isolate the β-anomer. The intermediate 6-chloro-2-iodo-9-(2-deoxy-3,5-di-O-p-tolyl-β-D-erythro-pentofuranosyl)purine is subsequently deprotected using liquid ammonia.

Deprotection and Final Product Isolation

Ammonolytic Cleavage of p-Toluoyl Groups

The protected intermediate is treated with liquid ammonia in a sealed reactor at ambient temperature for 48 hours. This step removes the 3' and 5' p-toluoyl groups while preserving the iodopurine moiety:

C29H25ClIN4O5+2NH3C10H12IN5O3+2C7H7CO2NH4\text{C}{29}\text{H}{25}\text{ClIN}4\text{O}5 + 2\text{NH}3 \rightarrow \text{C}{10}\text{H}{12}\text{IN}5\text{O}3 + 2\text{C}7\text{H}7\text{CO}2\text{NH}_4

The crude product is crystallized from aqueous ethanol, yielding white microcrystals.

Challenges in Purification

  • Byproducts : Residual toluoylamide derivatives (removed via filtration)

  • Chromatography : Silica gel (Kieselgel 60) with chloroform/methanol (10:1)

  • Final purity : >98% (HPLC, UV detection at 260 nm)

Structural and Analytical Characterization

Spectral Data

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H8), 6.43 (t, 1H, H1'), 2.85–2.45 (m, 2H, H2'), 4.15–3.90 (m, 3H, H3', H4', H5').

  • UV-Vis (pH 7): λₘₐₓ = 264 nm (ε = 12,400 M⁻¹cm⁻¹).

Melting Point and Stability

  • Melting point : 218–220°C (decomposition)

  • Storage : -20°C under argon (prevents deiodination).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Glycosylation5098Moderate
Enzymatic transglycosylationN/AN/ALow

Note: Enzymatic methods remain underdeveloped due to the substrate specificity of nucleoside phosphorylases.

Industrial-Scale Considerations

  • Cost drivers : 6-Chloro-2-iodopurine synthesis (requires hazardous iodine reagents)

  • Safety : Use of liquid ammonia mandates pressurized reactors

  • Waste management : Recycling acetonitrile and silica gel residues

Chemical Reactions Analysis

2-Iodo-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: Iodine substitution reactions are common. Common reagents include iodine sources, reducing agents, and nucleophilic substitution reagents. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Antimicrobial and Antiviral Properties

2-Iodo-2'-deoxyadenosine exhibits significant pharmacological properties that make it useful as an antimicrobial and antiviral agent. Research indicates that modified nucleosides like this compound can inhibit viral replication and possess cytotoxic effects against certain bacterial strains. For instance, studies have shown that it can act against various viruses by interfering with their nucleic acid synthesis, thus preventing their proliferation .

Antileukemic Activity

The compound has also been investigated for its antileukemic properties. It has been found to induce apoptosis in cancer cells, particularly in leukemic cell lines. This is attributed to its ability to increase the levels of deoxyadenosine triphosphate (dATP), which plays a crucial role in DNA synthesis and repair mechanisms . The modulation of dATP levels can lead to cell cycle arrest and subsequent cell death in malignant cells.

Induction of Apoptosis

Studies have demonstrated that this compound can induce apoptosis in various cell types, including rat chromaffin cells. The compound promotes DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. The presence of adenosine deaminase inhibitors enhances the toxic effects of this compound, suggesting that its mechanism may involve the inhibition of nucleotide metabolism pathways .

Selective Toxicity

Research highlights the selective toxicity of this compound towards nonneuronal cells while sparing neuronal populations. This selectivity offers a valuable tool for purifying neuronal cultures by eliminating nonneuronal cells without affecting neuronal viability . Such properties are beneficial for studying cellular responses and mechanisms underlying nucleoside toxicity.

DNA Adduct Formation

The compound has been implicated in the formation of DNA adducts, which are modifications that can lead to mutagenesis and cancer development. In vitro studies have shown that this compound can form adducts with DNA when exposed to certain carcinogens, providing insights into its potential role as a biomarker for DNA damage . These adducts may interfere with normal base pairing, thereby affecting DNA replication and transcription processes.

Structural Studies

The structural analogs of this compound are also utilized in X-ray crystallography studies to understand enzyme-DNA interactions better. These studies help elucidate the structural dynamics of nucleic acids and their complexes with proteins, which is crucial for drug design and therapeutic interventions .

Case Studies and Research Findings

ApplicationStudy ReferenceKey Findings
Antiviral Activity Demonstrated efficacy against various viruses by inhibiting nucleic acid synthesis.
Induction of Apoptosis Induces apoptosis in rat chromaffin cells through increased dATP levels; enhanced toxicity with adenosine deaminase inhibitors.
Selective Toxicity Selectively targets nonneuronal cells, useful for neuronal culture purification.
DNA Adduct Formation Forms adducts with DNA when exposed to carcinogens; potential biomarker for DNA damage.
Structural Studies Used in X-ray crystallography to study enzyme-DNA interactions.

Mechanism of Action

The precise mechanism by which 2-Iodo-2’-deoxyadenosine exerts its effects involves molecular targets and pathways. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 2-Substituted Deoxyadenosines

Compound Substitution Position Molecular Weight (g/mol) Key Properties
2-Iodo-2'-deoxyadenosine (2-IA) Adenine C2 363.14 Reactive iodine enables cross-coupling; used in nucleoside synthesis .
2-Chloro-2'-deoxyadenosine (Cladribine) Adenine C2 285.69 Potent inhibitor of E. coli PNP (Ki = 4.5 µM); antileukemic drug .
2-Bromo-2'-deoxyadenosine (2-BrdAdo) Adenine C2 330.11 Inhibits E. coli PNP (Ki = 6.3 µM); cytotoxic to lymphoblastoid cells .
2'-Fluoro-2'-deoxyadenosine Sugar 2'-OH 269.24 Enhanced nuclease resistance; explored for antiviral/anticancer applications .
8-Oxo-2'-deoxyadenosine Adenine C8 267.24 Oxidative damage marker; alters transcription factor binding .

Key Observations:

  • Halogen Reactivity : The iodine in 2-IA facilitates superior leaving-group capability compared to Cl/Br analogs, enabling efficient cross-coupling reactions .
  • No direct data on 2-IA’s PNP interactions exists, but structural similarity suggests possible substrate activity.
  • Therapeutic Utility : Cladribine is clinically approved for hematologic malignancies, while 2-IA remains primarily a synthetic intermediate .

Biochemical Activity

Table 2: Cytotoxicity and Enzyme Inhibition Profiles

Compound IC50 (CCRF-CEM Cells) Ki (E. coli PNP) Key Mechanisms
2-IA Not reported Not reported Primarily used in synthesis; cytotoxic effects underexplored.
Cladribine 0.045 µM 4.5 µM Induces S-phase arrest; inhibits ribonucleotide reductase and DNA polymerases .
2-BrdAdo 0.068 µM 6.3 µM Similar to Cladribine but less potent; resistant to bacterial degradation .
Deoxyadenosine (dAdo) 0.9 µM N/A Requires adenosine deaminase inhibition for cytotoxicity; less potent .

Key Findings:

  • Cytotoxicity : Halogen size inversely correlates with potency; smaller halogens (Cl, Br) exhibit lower IC50 values than dAdo. The larger iodine in 2-IA may hinder enzyme binding or DNA incorporation, though experimental data is lacking .
  • Enzyme Inhibition : Cladribine’s low Ki for E. coli PNP underscores its role as a bacterial enzyme inhibitor, while 2-IA’s synthetic utility contrasts with its underexplored biochemical activity .

Key Insights:

  • Reactivity : 2-IA’s iodine enables efficient Pd-catalyzed reactions, whereas Cladribine synthesis faces yield and purity issues .
  • Stability : 2'-Fluoro analogs resist enzymatic degradation, whereas 2-IA’s base modification prioritizes chemical reactivity over metabolic stability .

Biological Activity

2-Iodo-2'-deoxyadenosine (Iododeoxyadenosine) is a modified purine nucleoside that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is structurally similar to adenosine, with the addition of an iodine atom at the 2' position of the deoxyribose sugar. Its unique structure allows it to interact with biological systems in ways that can inhibit cancer cell proliferation and affect various cellular processes.

  • Chemical Formula : C10_{10}H12_{12}IN5_{N_5}O3_3
  • Molecular Weight : 305.13 g/mol
  • CAS Number : 118706-49-3

This compound exhibits its biological activity primarily through:

  • Inhibition of DNA synthesis : As a purine analog, it can be incorporated into DNA, disrupting normal replication and transcription processes.
  • Induction of apoptosis : Studies have shown that it can trigger programmed cell death in various cancer cell lines, contributing to its anticancer properties.
  • Interference with cellular signaling pathways : It may modulate pathways involved in cell growth and survival, enhancing its therapeutic potential against malignancies.

Biological Activity and Antitumor Effects

Research indicates that this compound possesses significant antitumor activity. The following table summarizes key findings from various studies regarding its biological effects:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of ActionObservations
Lymphoid malignancies0.01 - 4DNA synthesis inhibitionStrong antiproliferative effects observed.
Various cancer types2.19 - 5.85Apoptosis inductionSelective cytotoxicity towards cancer cells.
Human colon cancer (HCT116, HT29)< 5Cell cycle arrestInduces necroptosis and apoptosis pathways.

Case Studies

  • Anticancer Properties : A study demonstrated that this compound effectively inhibited the growth of HCT116 and HT29 human colon cancer cells, with IC50_{50} values ranging between 0.01 to 4 µM. The compound induced apoptosis through activation of caspases and disruption of mitochondrial membrane potential, leading to cell death via intrinsic apoptotic pathways .
  • Selective Cytotoxicity : In a comparative analysis involving human fibroblast cells (CCD-18Co), this compound exhibited significantly higher cytotoxicity against cancer cells than normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Further investigations revealed that treatment with this nucleoside analog resulted in the cleavage of PARP-1 and increased levels of caspase-3/7 activity, confirming its role in apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Iodo-2'-deoxyadenosine, and what key reagents are involved?

  • Methodological Answer : The synthesis of this compound typically involves halogenation at the C2 position of adenine nucleosides. Two validated approaches include:

  • Approach 1 : Reaction of 2'-deoxyadenosine with iodine-containing reagents under controlled conditions. For example, describes dissolving this compound (dIA) in HMDS (hexamethyldisilazane) with (NH₄)₂SO₄ as a catalyst, followed by Pd(PPh₃)₄-mediated coupling in anhydrous THF under argon .
  • Approach 2 : Multistep procedures involving Sonogashira coupling after TBDMS (tert-butyldimethylsilyl) protection of hydroxyl groups, as outlined in . This method ensures regioselectivity and minimizes side reactions during cross-coupling steps .
    • Key Considerations : Use of inert atmospheres (argon) and moisture-free solvents (THF) is critical to prevent dehalogenation or decomposition.

Q. How can the stability of this compound in solution be assessed, and what factors influence degradation?

  • Methodological Answer : Stability studies should employ NMR spectroscopy and HPLC to monitor structural integrity under varying conditions (temperature, pH, solvent). demonstrates that NMR analysis at 50°C in acetone-d₆ revealed no decomposition of a related N6-modified deoxyadenosine adduct over 24 hours . Key factors affecting stability include:

  • Solvent : Polar aprotic solvents (e.g., THF, DMSO) enhance stability compared to protic solvents.
  • Temperature : Degradation accelerates above 40°C; storage at -20°C in anhydrous conditions is recommended.
  • Light Exposure : Halogenated nucleosides are light-sensitive; amber vials should be used.

Q. What analytical techniques are most effective for quantifying this compound in enzymatic reaction mixtures?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., 10 mM ammonium acetate in methanol/water) to separate this compound from dNTPs or byproducts. Retention times can be calibrated against standards .
  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive ion mode provides high sensitivity for detecting iodinated nucleosides, with m/z ~378 [M+H]+ .
  • 32P-Radiolabeling : For polymerase incorporation assays, 5′-32P-labeling of DNA primers allows quantification via gel electrophoresis or scintillation counting .

Advanced Research Questions

Q. How does the C2-iodo modification impact the efficiency of polymerase-mediated DNA synthesis, and how can conflicting incorporation data be resolved?

  • Methodological Answer :

  • Mechanistic Insight : The bulky iodo group in the minor groove ( ) may sterically hinder polymerase active sites. For example, Klenow fragment exhibits reduced incorporation rates compared to unmodified dATP .
  • Troubleshooting Contradictions : If incorporation efficiency varies across studies, consider:
  • Enzyme Selection : Thermophilic polymerases (e.g., Taq) may tolerate modifications better than mesophilic ones.
  • Template Sequence : GC-rich regions exacerbate steric clashes; optimize template design.
  • Mg²⁺ Concentration : Higher Mg²⁺ (5–10 mM) can stabilize DNA-enzyme interactions .

Q. What strategies can validate the structural conformation of this compound in modified oligonucleotides, and how do NMR chemical shifts correlate with reactivity?

  • Methodological Answer :

  • NMR Analysis : As shown in , ¹H and ¹³C NMR at 50°C in acetone-d₆ can resolve adduct structures. For this compound, key signals include:
  • H8 proton: Downfield shift (~8.5 ppm) due to electron-withdrawing iodo group.
  • Sugar protons: Anomeric (H1') shifts (~6.3 ppm) indicate ribose puckering .
  • X-ray Crystallography : Co-crystallization with DNA polymerase or helicases provides atomic-level insights into steric effects.

Q. How can researchers design cross-coupling reactions using this compound for site-specific DNA labeling, and what catalysts optimize yield?

  • Methodological Answer :

  • Palladium Catalysis : Pd(PPh₃)₄ (10 mol%) in THF enables Suzuki-Miyaura or Sonogashira couplings at the C2-iodo position. reports successful ethynylation using TBDMS-protected precursors .
  • Optimization Table :
Reaction TypeCatalystSolventYield*Reference
SonogashiraPd(PPh₃)₄THF~75%
SuzukiPd(OAc)₂DMF/H₂O~60%

*Yields approximated from literature procedures.

  • Critical Step : Post-coupling deprotection (e.g., TBAF for TBDMS removal) must be carefully controlled to avoid desilylation of the sugar moiety.

Data Contradiction Analysis

Q. Why do some studies report successful enzymatic incorporation of this compound while others observe inhibition?

  • Resolution Strategy :

  • Enzyme Purity : Contaminating phosphatases in polymerase preparations can hydrolyze triphosphate forms (dITP). Use HPLC-purified dITP.
  • Template Design : Hairpin structures or repetitive sequences may impede processivity. Test incorporation in linear, single-stranded templates.
  • Buffer Composition : highlights that ammonium sulfate enhances solubility of hydrophobic adducts, improving incorporation rates .

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